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molecular formula C12H9BrF3NO B8298331 2-(6-Bromoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol

2-(6-Bromoquinolin-2-yl)-1,1,1-trifluoropropan-2-ol

Cat. No. B8298331
M. Wt: 320.10 g/mol
InChI Key: LVVPVIQZDDPCIT-UHFFFAOYSA-N
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Patent
US08134004B2

Procedure details

A DMF (5 ml) solution of the 6-bromoquinoline-ethanone (129 mg, 0.52 mmol), (trifluoromethyl)trimethylsilane (220 mg, 1.55 mmol) and tributylammonium fluoride (13.5 mg, 0.052 mmol) was stirred at 100° C. for 2 hours. Then the mixture was cooled to room temperature and added 1M-hydrochloride aqueous solution (2 ml). After 4 hours, the mixture was quenched with saturated sodium bicarbonate aqueous solution, and the product was extracted with ethyl acetate and dried over sodium sulfate. Then, filtration, evaporation, purification through silica gel column chromatography eluting with hexane/ethyl acetate (4:1) furnished the title compound (175 mg, quant.) as a white solid. 1H NMR (300 MHz, CDCl3) ppm 1.81 (3H, s), 6.51 (1H, s), 7.64 (1H, d, J=8.1 Hz), 7.66-7.89 (1H, m), 8.00-8.12 (2H, m), 8.21 (1H, d, J=8.8 Hz). MS (ESI): m/z 320, 322 (M+H)+.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
6-bromoquinoline-ethanone
Quantity
129 mg
Type
reactant
Reaction Step Two
Quantity
220 mg
Type
reactant
Reaction Step Two
Name
tributylammonium fluoride
Quantity
13.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([CH2:12][CH:13]=O)[CH:6]=[CH:5]2.[F:15][C:16]([Si](C)(C)C)([F:18])[F:17].[F-].C([NH+](CCCC)CCCC)CCC.Cl.CN(C=[O:42])C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]([OH:42])([CH3:13])[C:16]([F:18])([F:17])[F:15])[CH:6]=[CH:5]2 |f:2.3|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Two
Name
6-bromoquinoline-ethanone
Quantity
129 mg
Type
reactant
Smiles
BrC=1C=C2C=CC(=NC2=CC1)CC=O
Name
Quantity
220 mg
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
tributylammonium fluoride
Quantity
13.5 mg
Type
reactant
Smiles
[F-].C(CCC)[NH+](CCCC)CCCC
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was quenched with saturated sodium bicarbonate aqueous solution
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
Then, filtration, evaporation, purification through silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/ethyl acetate (4:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=NC2=CC1)C(C(F)(F)F)(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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